molecular formula C17H19N5O3 B12173301 N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B12173301
M. Wt: 341.4 g/mol
InChI Key: KTUZHJGUGOHWGV-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an isopropoxy group at the 6-position and a propanamide-linked 2-hydroxyphenyl moiety at the 3-position.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H19N5O3/c1-11(2)25-17-10-8-15-20-19-14(22(15)21-17)7-9-16(24)18-12-5-3-4-6-13(12)23/h3-6,8,10-11,23H,7,9H2,1-2H3,(H,18,24)

InChI Key

KTUZHJGUGOHWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3O)C=C1

Origin of Product

United States

Biological Activity

N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity based on available research findings, including efficacy against various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

N 2 hydroxyphenyl 3 6 isopropoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl propanamide\text{N 2 hydroxyphenyl 3 6 isopropoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl propanamide}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its interaction with specific enzymes and receptors.

1. Enzyme Inhibition

Research indicates that derivatives of triazolo-pyridazin compounds exhibit significant inhibition of poly(ADP-ribose) polymerases (PARPs), which are vital for DNA repair processes. For instance, compounds structurally related to this compound showed IC50 values in the nanomolar range against PARP14 and other mono-ARTs (ADP-ribosyltransferases) .

2. Anti-inflammatory Activity

Preliminary studies suggest that similar compounds may possess anti-inflammatory properties. For example, related triazolo derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in mediating inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the isopropoxy group and variations in the triazole moiety have been shown to significantly affect potency and selectivity against various targets.

Modification Effect on Activity
Hydroxy substitutionIncreased binding affinity to PARPs
Isopropoxy group variationAltered selectivity towards mono-ARTs
Triazole ring modificationsEnhanced anti-inflammatory effects

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on PARP Inhibition :
    • A study demonstrated that a derivative with a similar scaffold inhibited PARP14 with an IC50 of approximately 7.8 nM. This suggests a promising avenue for cancer therapeutics targeting DNA repair mechanisms .
  • Anti-inflammatory Mechanism :
    • In vivo studies indicated that triazolo derivatives could reduce inflammation markers in models of acute inflammation. The mechanism involved inhibition of leukotriene synthesis and cyclooxygenase activity .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

Compound Name 6-Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Isopropoxy N-(2-hydroxyphenyl)propanamide C₁₈H₂₁N₅O₃* 367.40 Hydroxyl group enhances hydrophilicity; bulky isopropoxy may reduce metabolic degradation.
3-(6-Methoxy[1,2,4]triazolo...) Methoxy 2-(1-methyl-1H-benzimidazol-2-yl)ethyl C₁₉H₂₁N₇O₂ 379.42 Benzimidazole enables π-π stacking; methoxy improves synthetic accessibility.
N-(5-chloropyridin-2-yl)... Isopropoxy 5-chloropyridin-2-yl C₁₇H₁₈ClN₅O₂* 367.81 Chlorine increases lipophilicity; pyridine may enhance CNS penetration.

*Calculated based on structural similarity to .

Key Observations:

6-Substituent Effects: The isopropoxy group in the target compound and analog confers greater steric bulk compared to methoxy in . This may influence binding pocket interactions and metabolic stability.

N-Substituent Diversity: The 2-hydroxyphenyl group (target) introduces a hydrogen-bond donor, enhancing solubility and target affinity. Benzimidazole-ethyl () offers aromaticity and basicity, favoring interactions with hydrophobic or charged residues . 5-Chloropyridin-2-yl () combines electron-withdrawing chlorine with a planar pyridine ring, promoting π-π stacking and membrane permeability .

Challenges :

  • Introducing isopropoxy may require harsher conditions than methoxy due to steric hindrance.
  • The 2-hydroxyphenyl group’s polarity could complicate purification compared to lipophilic benzimidazole or chloropyridine analogs .

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